Crassirhizomoside A

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

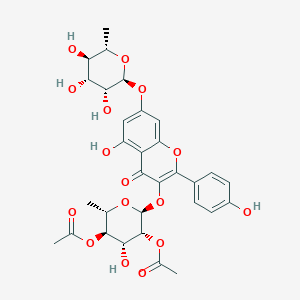

Crassirhizomoside A is a natural product found in Dryopteris crassirhizoma with data available.

Analyse Chemischer Reaktionen

Structural Features and Reactivity

Crassirhizomoside A contains a triterpenoid aglycone core (likely oleanane or ursane type) glycosylated with sugar moieties. Key reactive sites include:

-

Oleanolic acid derivatives : Carboxylic acid groups at C-28, hydroxyl groups at C-3, C-16, and C-21.

-

Glycosidic linkages : Hydrolysis-prone β-D-glucopyranosyl or α-L-rhamnopyranosyl units.

-

Double bonds : Potential sites for oxidation or hydrogenation (e.g., Δ12-13 olefinic bond).

Hydrolysis Reactions

Glycosidic bonds in saponins are susceptible to acid- or enzyme-catalyzed cleavage. For this compound:

Oxidation and Reduction

-

Oxidation of hydroxyl groups :

Crassirhizomoside APCC3 keto derivative+H2O

Secondary alcohols (e.g., C-3, C-16) can be oxidized to ketones using Jones reagent (CrO₃/H₂SO₄) or pyridinium chlorochromate (PCC).

Example: -

Hydrogenation of double bonds :

Catalytic hydrogenation (H₂/Pd-C) would saturate the Δ12-13 bond, altering the compound’s bioactivity.

Enzymatic Modifications

Saponins often undergo regioselective glycosylation or deglycosylation via plant-derived enzymes. For this compound:

-

Glycosyltransferases : Could add xylose or arabinose units to existing sugar chains .

-

Esterases : May hydrolyze acetyl groups (if present) on sugar residues.

Synthetic Modifications

A. Acylation :

-

Reagent : Acetic anhydride/pyridine.

-

Product : Acetylated derivatives at free hydroxyl groups (improves lipid solubility).

B. Glycosylation :

-

Use Koenigs-Knorr reaction (Ag₂CO₃ catalyst) to attach non-native sugars.

-

Example:

Aglycone+ Br glucoseAg2CO3New glycoside+HBr

Stability Under Physiological Conditions

-

pH-dependent hydrolysis : Glycosidic bonds may cleave in lysosomal environments (pH 4.5–5.0) .

-

ROS susceptibility : Oleanane-type triterpenes react with reactive oxygen species (e.g., - OH), forming epoxides or diols.

Analytical Characterization

| Technique | Application |

|---|---|

| NMR (¹H, ¹³C, HSQC) | Assign aglycone and sugar moiety structures |

| HRMS | Confirm molecular formula and modifications |

| HPLC-ELSD | Quantify hydrolysis or oxidation products |

Eigenschaften

Molekularformel |

C31H34O16 |

|---|---|

Molekulargewicht |

662.6 g/mol |

IUPAC-Name |

[(2S,3R,4R,5R,6S)-5-acetyloxy-4-hydroxy-6-[5-hydroxy-2-(4-hydroxyphenyl)-4-oxo-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-3-yl]oxy-2-methyloxan-3-yl] acetate |

InChI |

InChI=1S/C31H34O16/c1-11-21(36)23(38)24(39)30(41-11)45-17-9-18(35)20-19(10-17)46-27(15-5-7-16(34)8-6-15)28(22(20)37)47-31-29(44-14(4)33)25(40)26(12(2)42-31)43-13(3)32/h5-12,21,23-26,29-31,34-36,38-40H,1-4H3/t11-,12-,21-,23+,24+,25+,26-,29+,30-,31-/m0/s1 |

InChI-Schlüssel |

CAZIOXDBDLCNHU-VQFYLWINSA-N |

Isomerische SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)O[C@H]4[C@@H]([C@@H]([C@H]([C@@H](O4)C)OC(=O)C)O)OC(=O)C)C5=CC=C(C=C5)O)O)O)O)O |

Kanonische SMILES |

CC1C(C(C(C(O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)OC4C(C(C(C(O4)C)OC(=O)C)O)OC(=O)C)C5=CC=C(C=C5)O)O)O)O)O |

Synonyme |

crassirhizomoside A |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.